molecular formula C20H17N3O4 B15060818 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B15060818
M. Wt: 363.4 g/mol
InChI Key: GTKUOBKHJKLPKJ-UHFFFAOYSA-N
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Description

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid is a synthetic compound featuring a 1H-imidazole core substituted at position 4 with a carboxylic acid group and at position 2 with an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl moiety. This structure renders the compound highly valuable in peptide synthesis, particularly as a building block for introducing histidine-like functionalities or as a probe in proteomic studies due to its reversible protection strategy . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) methodologies .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C20H17N3O4/c24-19(25)17-9-21-18(23-17)10-22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,21,23)(H,22,26)(H,24,25)

InChI Key

GTKUOBKHJKLPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(N4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving the protected amino acid and a suitable reagent like phosphorus oxychloride (POCl3).

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the fluorenylmethoxycarbonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and low temperatures.

    Substitution: Sodium azide, dimethylformamide (DMF), and room temperature.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Azido-substituted imidazole derivatives.

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Linker Length (C1 vs. C2)

The target compound employs a methyl linker (C1) between the Fmoc group and imidazole, whereas analogs like 1-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-1H-imidazole-4-carboxylic acid use an ethyl linker (C2). The longer chain increases molecular weight by ~28 Da and may enhance conformational flexibility, improving interactions with biomolecular targets . However, shorter linkers (C1) reduce steric hindrance, favoring compact peptide architectures .

Heterocycle Substitution

  • Imidazole vs. Thiazole : Replacing imidazole with thiazole (as in ) introduces a sulfur atom, altering electronic properties. Thiazoles exhibit greater π-electron deficiency, enhancing metal-binding capabilities but reducing nucleophilicity compared to imidazoles .

Protective Group Modifications

  • 1-Methylimidazole : Methylation at the N1 position () stabilizes the imidazole ring against electrophilic attack, making the compound suitable for acidic reaction conditions .
  • Hydroxyimidazole : The hydroxyl group in ’s compound introduces additional hydrogen-bonding sites, useful for mimicking post-translational modifications in peptides .

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